6,7-Dichloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine
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Overview
Description
6,7-Dichloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of imidazo[4,5-b]pyridines, which are known for their diverse biological activities and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichloropyridine with 4-methoxyaniline in the presence of a base, followed by cyclization using a suitable cyclizing agent . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases or other enzymes involved in signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: Another heterocyclic compound with similar structural features but different biological activities.
6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo pyridine-5-carboxamides: Compounds with similar core structures but different substituents and properties.
Properties
Molecular Formula |
C13H9Cl2N3O |
---|---|
Molecular Weight |
294.13 g/mol |
IUPAC Name |
6,7-dichloro-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H9Cl2N3O/c1-19-8-4-2-7(3-5-8)12-17-11-10(15)9(14)6-16-13(11)18-12/h2-6H,1H3,(H,16,17,18) |
InChI Key |
DBHMEYYPNRGMDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC=C(C(=C3N2)Cl)Cl |
Origin of Product |
United States |
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